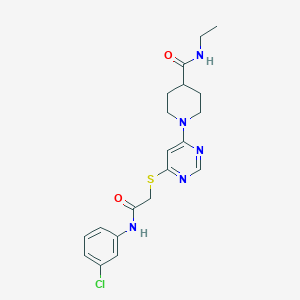
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-Chloro-5-piperidin-4-yloxypyridine hydrochloride is a significant compound in the synthesis of various chemicals. For instance, it is an intermediate in the synthesis of lafutidine, a compound used for medical applications. The synthesis involves chlorination and condensation processes (Shen Li, 2012).
In Molecular and Crystal Structures
- The compound is also involved in complex chemistry, particularly in the formation of various molecular and crystal structures. An example includes the synthesis of certain derivatives involving piperidine, which demonstrates interesting properties like the formation of four-membered rings and unique B-N bonds (M. Halcrow et al., 1998).
Medicinal Chemistry
- In medicinal chemistry, derivatives of 2-Chloro-5-piperidin-4-yloxypyridine hydrochloride are significant. For instance, certain piperidine compounds, which can be synthesized using similar methodologies, are crucial in developing drugs for various medical conditions (R. Smaliy et al., 2011).
Anticancer Research
- Some derivatives synthesized using similar compounds have shown potential as anticancer agents. This demonstrates the importance of such compounds in the development of new therapeutic agents (C. Temple et al., 1983).
Chemical Synthesis and Reactions
- 2-Chloro-5-piperidin-4-yloxypyridine hydrochloride is also used in the synthesis of various piperidines and their derivatives. These syntheses involve multiple chemical reactions, including hydrogenation and carbonylation, illustrating the compound's versatility in chemical reactions (Zhang Guan-you, 2010).
Propriétés
IUPAC Name |
2-chloro-5-piperidin-4-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGLBSIOZROAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)



![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)
